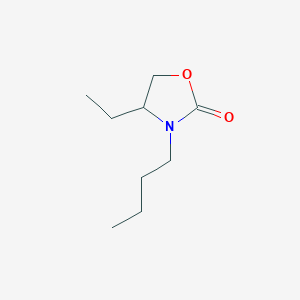

3-Butyl-4-ethyl-1,3-oxazolidin-2-one

Description

Properties

CAS No. |

105873-72-1 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-butyl-4-ethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-3-5-6-10-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 |

InChI Key |

LQVJBCUSAAMPKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(COC1=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aromatic Substituents : 3-Butyl-4-ethyl-1,3-oxazolidin-2-one’s alkyl groups increase lipophilicity compared to Furazolidone’s polar nitrofuryl group (log Kow: -0.04 ).

- Functional Groups : The nitrofuryl group in Furazolidone is critical for antimicrobial activity, while benzyl and acyl groups in other derivatives facilitate chiral induction in asymmetric synthesis .

Physicochemical Properties

| Property | 3-Butyl-4-ethyl-1,3-oxazolidin-2-one | Furazolidone | 4-Benzyl-3-(3-methyl-butyryl) derivative |

|---|---|---|---|

| Melting Point/Decomposition | Not reported | 256–257°C (decomp.) | Not reported |

| Solubility (Water) | Likely low (alkyl substituents) | 40 mg/L (pH 6) | Low (lipophilic substituents) |

| log Kow | Estimated >2 (alkyl chains) | -0.04 | Estimated ~3 (benzyl group) |

Analysis :

- Furazolidone’s higher water solubility (40 mg/L) aligns with its therapeutic use, whereas alkyl/aromatic derivatives exhibit lower solubility, favoring organic-phase reactions .

Q & A

What are the recommended synthetic routes for 3-Butyl-4-ethyl-1,3-oxazolidin-2-one?

Level: Basic

Methodological Answer:

The synthesis of 3-Butyl-4-ethyl-1,3-oxazolidin-2-one typically involves multi-step organic reactions. A common approach is the acylation of a preformed oxazolidinone scaffold. For example:

Oxazolidinone precursor preparation : Start with a substituted oxazolidinone (e.g., 4-benzyl-1,3-oxazolidin-2-one) as a chiral auxiliary .

Alkylation/Acylation : Use n-BuLi to deprotonate the oxazolidinone at low temperatures (-78°C under argon), followed by reaction with alkyl halides or acyl chlorides (e.g., ethyl or butyryl chloride) to introduce substituents .

Purification : Column chromatography (hexanes/EtOAc gradients) or recrystallization ensures high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.